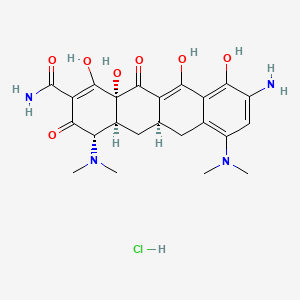

9-氨基米诺环素盐酸盐

描述

9-Amino minocycline hydrochloride is a synthetic tetracycline derivative commonly used as an antibiotic in the treatment of bacterial infections . It is a potent inhibitor of protein synthesis in bacteria, targeting the bacterial ribosome . This antibiotic is effective against a wide range of gram-positive and gram-negative bacteria, including streptococci, staphylococci, and Neisseria gonorrhoeae . It is a yellow crystalline powder, soluble in water, with a pKa of 7.7 .

Synthesis Analysis

The synthesis of 9-Amino minocycline hydrochloride involves a proline-catalyzed three-component Mannich reaction . The reaction uses N-tert-butyl glycinate active triazine ester as an initial material, which reacts with 9-amino minocycline hydrochloride to obtain the final product .Molecular Structure Analysis

The molecular formula of 9-Amino minocycline hydrochloride is C23H29ClN4O7 . The structure includes 4 defined stereocentres .Chemical Reactions Analysis

9-Amino minocycline hydrochloride can undergo a proline-catalyzed three-component Mannich reaction . This reaction involves the use of various aldehydes and ketones .Physical And Chemical Properties Analysis

9-Amino minocycline hydrochloride has a molecular weight of 508.96 g/mol . It is a yellow crystalline powder, soluble in water, with a pKa of 7.7 . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 830.7±65.0 °C at 760 mmHg, and a flash point of 456.2±34.3 °C .科学研究应用

神经炎症疗法:9-氨基米诺环素盐酸盐因其穿透血脑屏障的能力以及作为抗炎和抗氧化剂的效力,在治疗神经系统疾病方面显示出前景。Sharma 等人(2017 年)的一项研究详细介绍了针对活化小胶质细胞的神经炎症的树枝状大分子-米诺环素偶联物的开发,在脑瘫模型中展示了重大的治疗潜力 (Sharma 等人,2017 年).

替加环素的合成:由 9-氨基米诺环素合成的替加环素可有效治疗细菌感染。Men(2014 年)描述了一种用于合成替加环素的优化工艺,突出了其功效和适用于工业生产 (Men,2014 年).

药物递送系统:Zhang、Zhong 和 Ji(2016 年)讨论了从生物材料中持续释放米诺环素盐酸盐,强调了其在治疗各种疾病中的广泛潜力,因为它具有抗炎、抗凋亡和神经保护特性 (Zhang、Zhong 和 Ji,2016 年).

脊髓损伤治疗:Shultz 和 Zhong(2017 年)讨论了 9-氨基米诺环素盐酸盐通过多种机制(如抗炎、抗氧化和抗凋亡)治疗脊髓损伤的潜力,显示了其在解决各种继发损伤机制方面的多功能性 (Shultz 和 Zhong,2017 年).

牙科应用:Ayangco 和 Sheridan(2003 年)的研究表明,长期的米诺环素治疗会导致骨骼和软组织色素沉着,这在牙科和牙周疾病的考虑中可能很重要 (Ayangco 和 Sheridan,2003 年).

作用机制

Target of Action

9-Amino minocycline hydrochloride, a derivative of minocycline, primarily targets bacterial ribosomes . It attaches to the smaller subunit of prokaryotic ribosome (30S) and inhibits the translation process . This compound is active against both gram-negative and gram-positive bacteria .

Mode of Action

The compound inhibits bacterial protein synthesis by binding with the 30S and possibly the 50S ribosomal subunits of susceptible bacteria . This interaction disrupts the translation process, preventing the bacteria from producing essential proteins, which ultimately inhibits their growth .

Biochemical Pathways

9-Amino minocycline hydrochloride affects various biochemical pathways. It exerts its anti-apoptotic action by inhibiting the intrinsic and extrinsic pathways of apoptosis . It also has anti-inflammatory effects by modulating microglia, cytokines, lipid mediators, metalloproteases, etc . Furthermore, it acts as an anti-aggregatory drug and exerts its action on protein misfolding, which is a major cause of neurodegenerative disorders .

Pharmacokinetics

The pharmacokinetics of 9-Amino minocycline hydrochloride is similar to that of minocycline. Minocycline is virtually completely absorbed, and its side effects to the lower bowel, particularly diarrhea, have been infrequent . It is eliminated unchanged by both the renal and biliary routes .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, making it effective against a wide variety of infections . In addition, due to its anti-apoptotic and anti-inflammatory effects, it has potential therapeutic applications in neurodegenerative disorders .

Action Environment

The action of 9-Amino minocycline hydrochloride can be influenced by environmental factors. For instance, its high lipophilicity allows it to cross the blood-brain barrier and enter the central nervous system (CNS), making it potentially useful in treating neurodegenerative disorders . .

安全和危害

生化分析

Biochemical Properties

The biochemical properties of 9-Amino minocycline hydrochloride are largely due to its ability to cross the blood-brain barrier and enter the Central Nervous System (CNS) This allows it to interact with various enzymes, proteins, and other biomolecules within the CNS

Cellular Effects

9-Amino minocycline hydrochloride has been found to have significant effects on various types of cells and cellular processes . It influences cell function by exerting its anti-apoptotic action by inhibition of the intrinsic and extrinsic pathways of apoptosis . It also has anti-inflammatory effects by modulation of microglia, cytokines, lipid mediators, metalloproteases, etc .

Molecular Mechanism

The molecular mechanism of action of 9-Amino minocycline hydrochloride involves its interaction with the prokaryotic ribosome, where it inhibits the translation process . It also acts as an anti-aggregatory drug and exerts its action on protein misfolding, which is a major cause of neurodegenerative disorders .

Temporal Effects in Laboratory Settings

It is known that minocycline biotransformation occurs in the liver and three inactive metabolites are produced . Only about 10% is excreted in unchanged form in urine .

Metabolic Pathways

It is known that minocycline biotransformation occurs in the liver .

属性

IUPAC Name |

(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O7.ClH/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);1H/t8-,10-,16-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRUQMWLTBRONP-KBTHSJHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716415 | |

| Record name | 2-Naphthacenecarboxamide, 9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-, hydrochloride (1:1), (4S,4aS,5aR,12aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149934-21-4 | |

| Record name | (4S,4aS,5aR,12aS)-9-Amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149934214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthacenecarboxamide, 9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-, hydrochloride (1:1), (4S,4aS,5aR,12aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,4aS,5aR,12aS)-9-amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4S,4AS,5AR,12AS)-9-AMINO-4,7-BIS(DIMETHYLAMINO)-3,10,12,12A-TETRAHYDROXY-1,11-DIOXO-1,4,4A,5,5A,6,11,12A-OCTAHYDROTETRACENE-2-CARBOXAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEJ33M2LLB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B565717.png)

![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B565719.png)

![4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565723.png)

![4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565724.png)

![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)

![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)